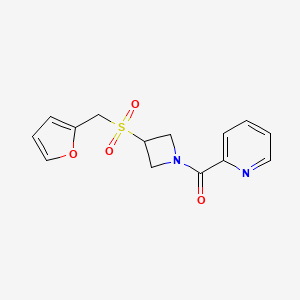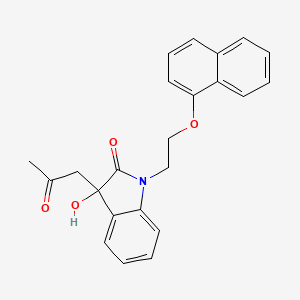
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN-1, is a chemical compound that belongs to the family of indolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development.
Applications De Recherche Scientifique
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug development, and cancer research. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the suppression of inflammation and oxidative stress, and the enhancement of neuronal survival and function. It has also been found to modulate the expression of various genes and proteins that are involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has several advantages for lab experiments, including its potent antiproliferative activity, its ability to modulate various signaling pathways and enzymes, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in various disease models. Additionally, the elucidation of its molecular targets and mechanisms of action could provide valuable insights into its therapeutic potential and facilitate the development of novel drugs based on this compound.
Méthodes De Synthèse
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one can be synthesized using various methods, including the reaction of 2-naphthol with ethyl 2-bromoacetate to form 2-(2-naphthyloxy)ethyl 2-bromoacetate, which is then reacted with indole-2,3-dione in the presence of a base to form this compound. Another method involves the reaction of 2-naphthol with ethyl 2-chloropropionate to form 2-(2-naphthyloxy)ethyl 2-chloropropionate, which is then reacted with indole-2,3-dione in the presence of a base to form this compound.
Propriétés
IUPAC Name |
3-hydroxy-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(25)15-23(27)19-10-4-5-11-20(19)24(22(23)26)13-14-28-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,27H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHSMITZVIMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

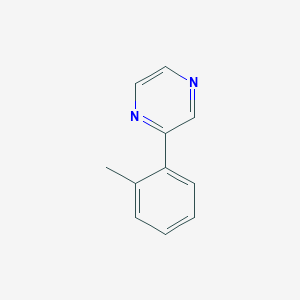


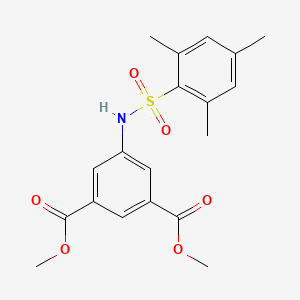
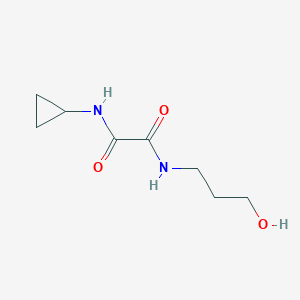
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)
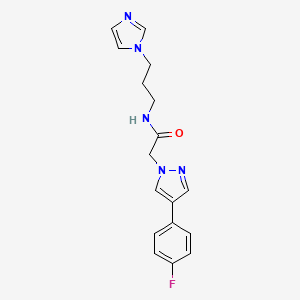
![N-(3-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2910477.png)

![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)

